molecular formula C7H5NO3 B14834612 5-Hydroxypyridine-2,4-dicarbaldehyde

5-Hydroxypyridine-2,4-dicarbaldehyde

Cat. No.: B14834612
M. Wt: 151.12 g/mol
InChI Key: IEDDDVXQYBLOTH-UHFFFAOYSA-N
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Description

5-Hydroxypyridine-2,4-dicarbaldehyde is an organic compound with the molecular formula C7H5NO3 It is a derivative of pyridine, where the 2 and 4 positions on the pyridine ring are substituted with aldehyde groups, and the 5 position is substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypyridine-2,4-dicarbaldehyde can be achieved through several methods. One common approach involves the formylation of pyridine derivatives using reagents such as Vilsmeier-Haack reagent. This method typically involves the reaction of pyridine with a formylating agent under controlled conditions to introduce the aldehyde groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of pyridine-2,4-dicarboxylic acid.

    Reduction: Formation of 5-hydroxypyridine-2,4-dimethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxypyridine-2,4-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and cytotoxic effects.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Hydroxypyridine-2,4-dicarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,4-dicarboxaldehyde: Lacks the hydroxyl group at the 5 position, resulting in different chemical properties and reactivity.

    Pyridine-2,5-dicarboxaldehyde: Has aldehyde groups at the 2 and 5 positions, but lacks the hydroxyl group at the 4 position.

    5-Hydroxypyridine-2-carboxaldehyde: Contains a single aldehyde group at the 2 position and a hydroxyl group at the 5 position.

Uniqueness

5-Hydroxypyridine-2,4-dicarbaldehyde is unique due to the presence of both aldehyde and hydroxyl functional groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

5-hydroxypyridine-2,4-dicarbaldehyde

InChI

InChI=1S/C7H5NO3/c9-3-5-1-6(4-10)8-2-7(5)11/h1-4,11H

InChI Key

IEDDDVXQYBLOTH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C=O)O)C=O

Origin of Product

United States

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